molecular formula C11H14BrN3 B1378376 ({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine CAS No. 1461713-99-4

({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine

Cat. No. B1378376
M. Wt: 268.15 g/mol
InChI Key: XHRBNWBLFYLWOZ-UHFFFAOYSA-N
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Description

“({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine” is a chemical compound that is used in organic syntheses and as pharmaceutical intermediates . It has a molecular weight of 268.16 .


Synthesis Analysis

Imidazo[1,2-a]pyridines, the core structure of this compound, have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines have been categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . These reactions have been well studied and are crucial for the synthesis of imidazo[1,2-a]pyridines .

Scientific Research Applications

Synthesis of Nilotinib

The compound has been utilized in the synthesis of Nilotinib, a highly selective inhibitor of tyrosine kinase. The synthesis involves several stages, starting from 3-Acetylpyridine and ending with the direct amidation with 3-trifluoromethyl-5-(4-methyl-1H-imidazol-1-yl)-benzenamine to achieve Nilotinib (Yu Yankun et al., 2011).

Synthesis of Betainic Pyrimidinaminides

In another application, the compound is involved in the formation of stable betainic pyrimidinaminides, highlighting its versatility in nucleophilic substitution reactions (A. Schmidt, 2002).

Polyheterocyclic Ring Systems

The compound serves as a precursor for the construction of new polyheterocyclic ring systems, showcasing its significant role in the synthesis of diverse heterocyclic structures (E. Abdel‐Latif et al., 2019).

Quantum Chemistry Methods

In the realm of computational chemistry, the compound has been analyzed using quantum chemistry methods to characterize its chemical reactivity, providing insights into its global and local reactivity, crucial for organic synthesis and medicinal chemistry (B. Konaté et al., 2021).

Antiproliferative Agents

Moreover, derivatives of the compound have been synthesized and evaluated as potential antiproliferative agents, demonstrating its significance in medicinal chemistry (S. M. Gomha et al., 2015).

properties

IUPAC Name

1-(6-bromo-8-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3/c1-8-4-9(12)6-15-10(7-14(2)3)5-13-11(8)15/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRBNWBLFYLWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC=C2CN(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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